molecular formula C57H86N2O8 B12808925 Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester CAS No. 63941-39-9

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester

Cat. No.: B12808925
CAS No.: 63941-39-9
M. Wt: 927.3 g/mol
InChI Key: ZVKKVSDZZGHJID-UHFFFAOYSA-N
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Description

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple bulky tert-butyl groups and hydroxyl functionalities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl alcohol, phenol derivatives, and various catalysts to facilitate the esterification and hydroxylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bulky tert-butyl groups provide steric hindrance, affecting the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester stands out due to its combination of ester and hydroxyl functionalities, along with the presence of multiple bulky tert-butyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

63941-39-9

Molecular Formula

C57H86N2O8

Molecular Weight

927.3 g/mol

IUPAC Name

bis(2,2,6,6-tetramethyl-1-prop-2-enoylpiperidin-4-yl) 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate

InChI

InChI=1S/C57H86N2O8/c1-23-43(60)58-53(15,16)31-37(32-54(58,17)18)66-47(64)57(29-35-25-39(49(3,4)5)45(62)40(26-35)50(6,7)8,30-36-27-41(51(9,10)11)46(63)42(28-36)52(12,13)14)48(65)67-38-33-55(19,20)59(44(61)24-2)56(21,22)34-38/h23-28,37-38,62-63H,1-2,29-34H2,3-22H3

InChI Key

ZVKKVSDZZGHJID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C(=O)C=C)(C)C)OC(=O)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C(=O)C=C)(C)C)C

Origin of Product

United States

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